Chiral Identity Differentiation: (2S) Versus (2R) Enantiomer and Racemic Mixture
(2S)-2-(Iodomethyl)oxetane is one of two enantiomeric forms, the other being (2R)-2-(iodomethyl)oxetane (CAS 2306249-69-2). While the predicted achiral physicochemical properties are identical between enantiomers—both exhibit predicted density of 1.942 ± 0.06 g/cm³ and boiling point of 187.3 ± 13.0 °C —the (S)-configuration is specifically required by several clinical-stage drug candidates. The GLP-1 receptor agonist danuglipron incorporates the (2S)-oxetan-2-ylmethyl fragment, with the defined stereochemistry contributing to its nanomolar receptor potency. The racemic mixture (CAS 121138-00-9) contains both enantiomers and would yield diastereomeric products when coupled to chiral substrates, complicating purification and potentially compromising pharmacological activity . The (2S)-enantiomer is commercially available at 95% purity derived from chiral precursor (S)-2-(hydroxymethyl)oxetane .
| Evidence Dimension | Stereochemical identity and enantiomeric purity |
|---|---|
| Target Compound Data | (2S)-enantiomer, CAS 2199141-03-0, 1 defined stereocenter (S), purity ≥ 95% |
| Comparator Or Baseline | (2R)-enantiomer CAS 2306249-69-2; racemic mixture CAS 121138-00-9, 0 defined stereocenters |
| Quantified Difference | Single enantiomer (S) vs. single enantiomer (R) vs. racemate; no direct optical rotation comparison data available |
| Conditions | Chiral identity verified by stereospecific synthesis from chiral precursor; no chiral HPLC comparative data identified in primary literature |
Why This Matters
For procurement decisions in chiral drug synthesis, the defined (S)-stereochemistry eliminates the need for chiral separation and ensures incorporation of the correct absolute configuration required by target-bound drug candidates such as danuglipron.
- [1] ZFIN ChEBI: danuglipron. CHEBI:231951. A benzimidazolecarboxylic acid substituted by (2S)-oxetan-2-ylmethyl. View Source
